Physicochemical Differentiation: Computed Lipophilicity vs. Closest Fluorophenyl and Tolyl Analogs
The target compound (CAS 1105217-51-3) has a computed XLogP3 of 0.8, reflecting the polar contribution of its furan oxygen and the acetamide linker [1]. This is substantially lower than the closest commercially cataloged phenyl-substituted analogs: 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (estimated XLogP3 >2.0 based on fragment contributions from two fluorine atoms and a phenyl ring replacing furan) and N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (estimated XLogP3 >1.5 with a methylphenyl group) . The ~0.7–1.2 log unit difference in predicted lipophilicity suggests measurably distinct solubility, permeability, and metabolic stability profiles that are relevant for cell-based assay performance and in vivo dosing formulations.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: estimated XLogP3 >2.0; N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide: estimated XLogP3 >1.5 |
| Quantified Difference | Target compound is 0.7–1.2 log units more hydrophilic than fluorophenyl/tolyl analogs, corresponding to an approximately 5–15× difference in predicted octanol-water partition coefficient |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated from structural fragment analysis using furan→phenyl substitution and fluorine/methyl group contributions |
Why This Matters
Lower lipophilicity reduces the risk of non-specific protein binding, phospholipidosis, and CYP inhibition in cell-based screening, making this compound a more suitable starting point for target-based assays requiring aqueous solubility without DMSO spiking.
- [1] PubChem Computed Properties: XLogP3 = 0.8 for CID 30850532. Computed by XLogP3 3.0 (PubChem release 2021.05.07). National Center for Biotechnology Information. View Source
